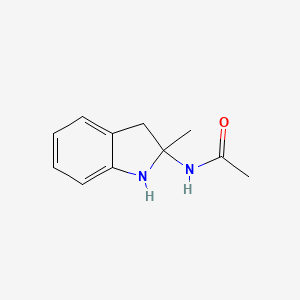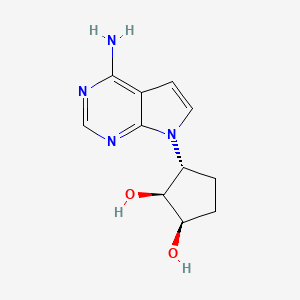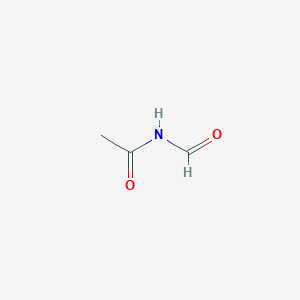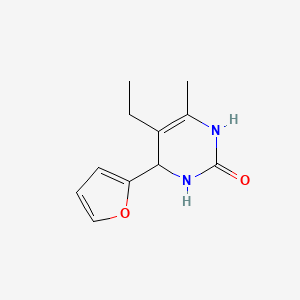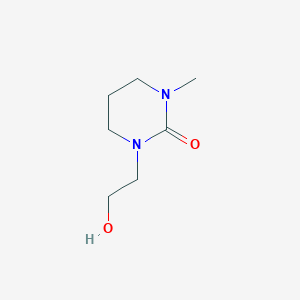
1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one is a heterocyclic compound with a tetrahydropyrimidinone core structure
Métodos De Preparación
The synthesis of 1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one typically involves the reaction of 3-methyl-2,4,6-trioxo-1,3,5-triazinane with 2-aminoethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified by recrystallization or chromatography.
Análisis De Reacciones Químicas
1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloro group.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential antiviral and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tetrahydropyrimidinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one can be compared with other similar compounds such as:
1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole: This compound has a pyrazole core instead of a tetrahydropyrimidinone core and exhibits different biological activities.
1-(2-Hydroxyethyl)piperazine: This compound has a piperazine core and is used in different applications, such as in the synthesis of pharmaceuticals and as a corrosion inhibitor.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological molecules and its versatility in various chemical reactions.
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-3-methyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-8-3-2-4-9(5-6-10)7(8)11/h10H,2-6H2,1H3 |
Clave InChI |
YQTJOEBBCRJQFH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCN(C1=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


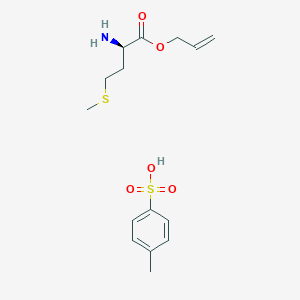
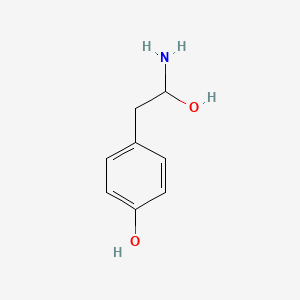
![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13104093.png)
![tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13104100.png)
![6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyridazine](/img/structure/B13104103.png)
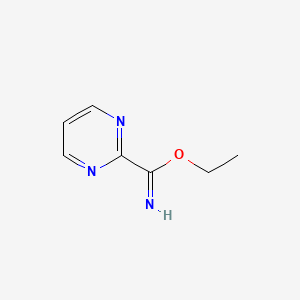

![4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine](/img/structure/B13104109.png)
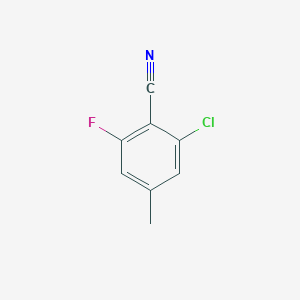
![Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B13104116.png)
